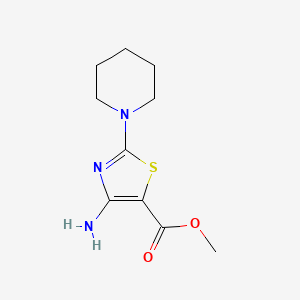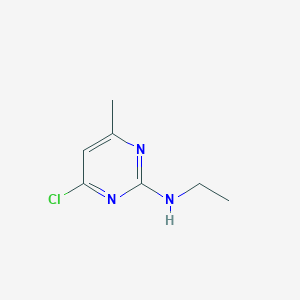![molecular formula C10H14Cl3N B1425233 [3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride CAS No. 1211449-69-2](/img/structure/B1425233.png)
[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride
Vue d'ensemble
Description
“[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride” is a chemical compound with the molecular formula C10H14Cl3N . It has a molecular weight of 254.58 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, given that similar compounds are often sold in powder form . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.
Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Research on chlorophenols, which share structural similarities with the compound of interest, shows moderate toxic effects to mammalian and aquatic life. Their presence in the aquatic environment is of concern due to potential long-term toxicity to fish and other aquatic organisms. These compounds exhibit varying degrees of persistence depending on environmental conditions, with bioaccumulation expected to be low. A significant feature of chlorophenols is their strong organoleptic effect, highlighting the importance of monitoring and mitigating their environmental impact (K. Krijgsheld & A. D. Gen, 1986).
Chemical Warfare Agent Degradation
In the context of chemical warfare agent degradation, compounds similar to the chemical of interest have been investigated for their potential to degrade into environmentally persistent and toxic products. The study emphasizes the need for effective degradation methods that minimize the formation of hazardous by-products (N. Munro et al., 1999).
Agricultural Chemicals and Biodegradation
The use of herbicides based on 2,4-dichlorophenoxyacetic acid, a compound with functional similarities, has raised concerns due to environmental damage. Microbial biodegradation emerges as a key remediation strategy to mitigate pollution and safeguard public health, emphasizing the role of microorganisms in breaking down such compounds (Karen Magnoli et al., 2020).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, which could include amines similar to the query compound, has been effectively achieved using advanced oxidation processes (AOPs). These methods are highlighted for their efficiency in mineralizing resistant compounds, suggesting potential applications for the degradation of a wide range of nitrogen-containing pollutants (Akash P. Bhat & P. Gogate, 2021).
Synthesis and Applications in Organic Chemistry
The Mannich reaction, a fundamental chemical reaction involving amine functionalities, underlines the synthetic importance of compounds like the one . Mannich bases serve as intermediates in the synthesis of various pharmaceuticals and natural products, demonstrating the broad applicability of amine-containing compounds in chemical synthesis and pharmaceutical development (Senthil Kumar Raju et al., 2023).
Propriétés
IUPAC Name |
3-(2,5-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-7(6-13)4-8-5-9(11)2-3-10(8)12;/h2-3,5,7H,4,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFXGOZYIWQUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)Cl)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




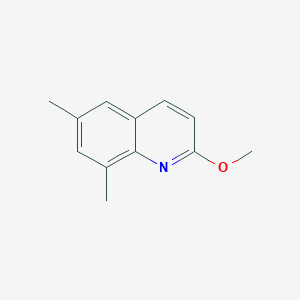


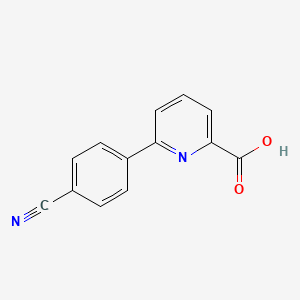
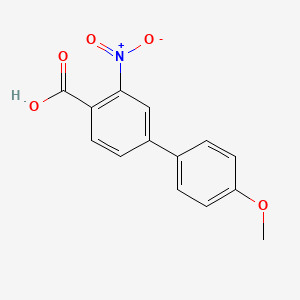
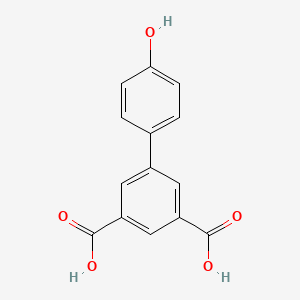
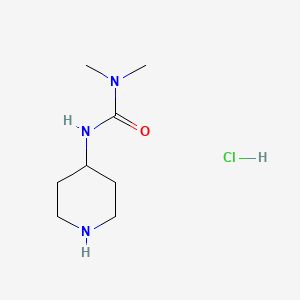
![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)
